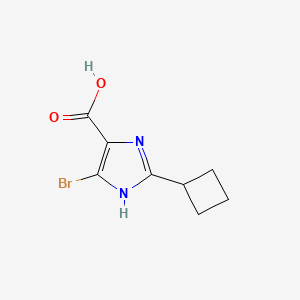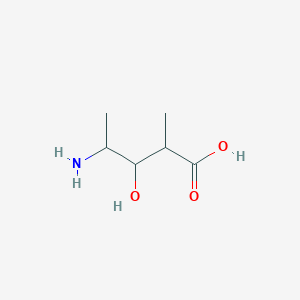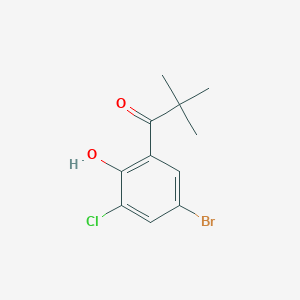![molecular formula C11H22N2 B15271967 3-Methyl-3,7-diaza-spiro[5.6]dodecane](/img/structure/B15271967.png)
3-Methyl-3,7-diaza-spiro[5.6]dodecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-3,7-diaza-spiro[56]dodecane is a chemical compound with the molecular formula C₁₁H₂₂N₂ It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3,7-diaza-spiro[5.6]dodecane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with a ketone or aldehyde. The reaction conditions often include the use of a catalyst and a solvent to facilitate the cyclization process. The specific details of the reaction conditions, such as temperature and pressure, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are designed to optimize the efficiency and cost-effectiveness of the synthesis. Industrial production often employs advanced techniques such as high-throughput screening and process optimization to ensure consistent quality and high yield .
化学反応の分析
Types of Reactions
3-Methyl-3,7-diaza-spiro[5.6]dodecane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of substituted spiro compounds .
科学的研究の応用
3-Methyl-3,7-diaza-spiro[5.6]dodecane has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用機序
The mechanism of action of 3-Methyl-3,7-diaza-spiro[5.6]dodecane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
類似化合物との比較
Similar Compounds
3-Methyl-3,9-diazaspiro[5.6]dodecane: A similar spiro compound with slight structural differences.
Spiro[5.6]dodecane: Another spiro compound with a different substitution pattern.
Uniqueness
3-Methyl-3,7-diaza-spiro[5.6]dodecane is unique due to its specific substitution pattern and the presence of nitrogen atoms in the spiro ring system.
特性
分子式 |
C11H22N2 |
|---|---|
分子量 |
182.31 g/mol |
IUPAC名 |
3-methyl-3,7-diazaspiro[5.6]dodecane |
InChI |
InChI=1S/C11H22N2/c1-13-9-6-11(7-10-13)5-3-2-4-8-12-11/h12H,2-10H2,1H3 |
InChIキー |
BSYMFLOBPRYBCH-UHFFFAOYSA-N |
正規SMILES |
CN1CCC2(CCCCCN2)CC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


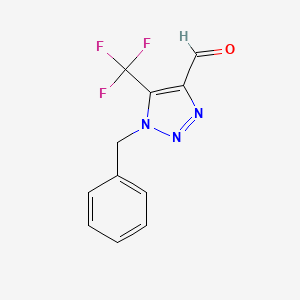
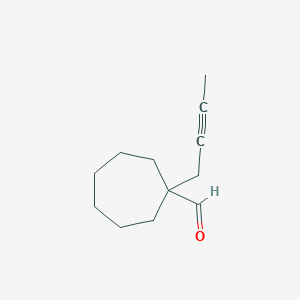
![2-(Aminomethyl)spiro[3.5]nonane-2-carboxylic acid](/img/structure/B15271914.png)
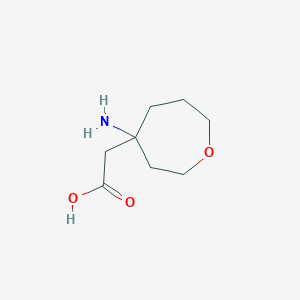
![2,2-Difluoro-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]acetic acid](/img/structure/B15271917.png)
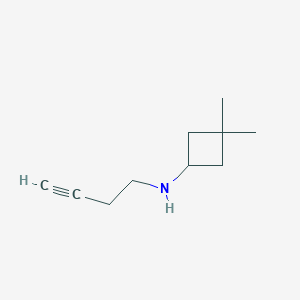

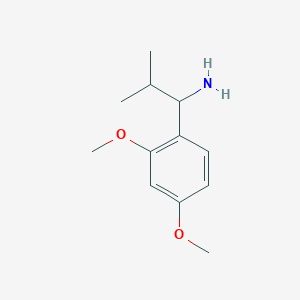

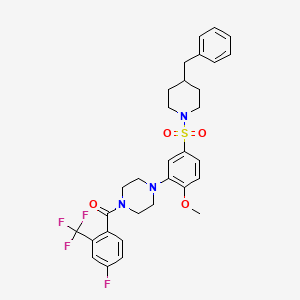
![4-[(Furan-2-ylmethyl)amino]pentan-1-ol](/img/structure/B15271965.png)
